molecular formula C11H11NO3 B15124405 (R)-3-Acetyl-4-phenyl-2-oxazolidinone

(R)-3-Acetyl-4-phenyl-2-oxazolidinone

Cat. No.: B15124405
M. Wt: 205.21 g/mol
InChI Key: XALZBROPIGPSAQ-UHFFFAOYSA-N
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Description

®-3-Acetyl-4-phenyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis and as a chiral auxiliary in organic chemistry. The presence of both acetyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Acetyl-4-phenyl-2-oxazolidinone typically involves the reaction of ®-phenylglycinol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The general reaction scheme is as follows:

  • ®-phenylglycinol is reacted with acetic anhydride.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-3-Acetyl-4-phenyl-2-oxazolidinone may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: ®-3-Acetyl-4-phenyl-2-oxazolidinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic structures.

    Substitution: The acetyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce cyclic amines.

Scientific Research Applications

®-3-Acetyl-4-phenyl-2-oxazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It is employed in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which ®-3-Acetyl-4-phenyl-2-oxazolidinone exerts its effects involves its interaction with various molecular targets. The compound’s chiral center allows it to engage in stereoselective interactions with enzymes and receptors. This can influence the outcome of asymmetric synthesis reactions and biological processes.

Molecular Targets and Pathways:

    Enzymes: The compound can act as a substrate or inhibitor for enzymes involved in chiral synthesis.

    Receptors: Its interaction with chiral receptors can modulate biological activity and pharmacological effects.

Comparison with Similar Compounds

    (S)-3-Acetyl-4-phenyl-2-oxazolidinone: The enantiomer of the compound, with similar but distinct reactivity and applications.

    4-Phenyl-2-oxazolidinone: Lacks the acetyl group, resulting in different chemical properties and reactivity.

    3-Acetyl-2-oxazolidinone: Lacks the phenyl group, affecting its stability and applications.

Uniqueness: ®-3-Acetyl-4-phenyl-2-oxazolidinone is unique due to its specific chiral configuration and the presence of both acetyl and phenyl groups. This combination imparts distinct reactivity and makes it particularly valuable in asymmetric synthesis and chiral chemistry.

Properties

IUPAC Name

3-acetyl-4-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALZBROPIGPSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(COC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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